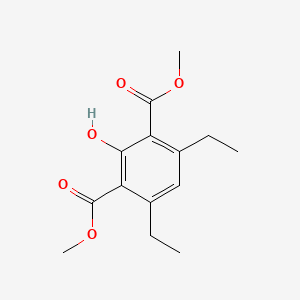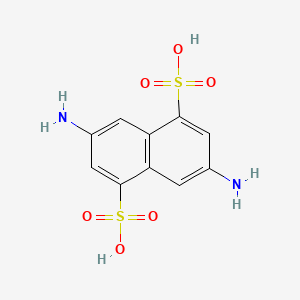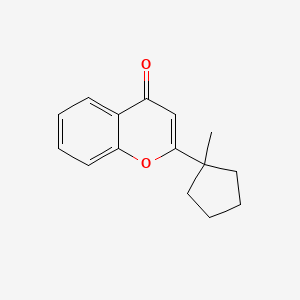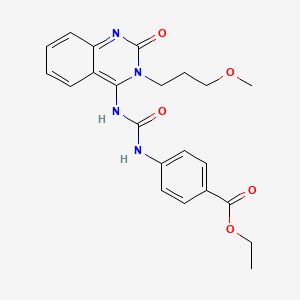![molecular formula C22H21N3O4 B14127384 N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan CAS No. 1212331-08-2](/img/structure/B14127384.png)
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is a compound that belongs to the class of indole derivatives Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan typically involves the reaction of 5-methoxyindole with an appropriate acylating agent, followed by coupling with L-tryptophan. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-5-methoxytryptamine: Another related compound with similar structural features.
Uniqueness
N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan is unique due to its specific substitution pattern and the presence of the L-tryptophan moiety. This unique structure imparts distinct biological and chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1212331-08-2 |
|---|---|
Molekularformel |
C22H21N3O4 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(5-methoxyindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21N3O4/c1-29-16-6-7-20-14(10-16)8-9-25(20)13-21(26)24-19(22(27)28)11-15-12-23-18-5-3-2-4-17(15)18/h2-10,12,19,23H,11,13H2,1H3,(H,24,26)(H,27,28)/t19-/m0/s1 |
InChI-Schlüssel |
FLSRXHAKOWBIRZ-IBGZPJMESA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14127313.png)


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127350.png)

![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)

![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)

